Cas no 113296-33-6 ((4-Ethylcyclohexyl)methanol)

(4-Ethylcyclohexyl)methanol 化学的及び物理的性質
名前と識別子
-
- (4-ethylcyclohexyl)methanol
- 4-ethylCyclohexanemethanol
- (trans-4-ethylcyclohexyl)methanol
- trans-4-Ethyl-cyclohexanemethanol
- AMY35796
- [(1alpha)-4beta-Ethylcyclohexyl]methanol
- Cyclohexanemethanol, 4-ethyl-
- SY321307
- AS-77184
- AKOS014076698
- DB-128936
- 75839-86-0
- SCHEMBL74917
- SCHEMBL15473312
- CS-0172771
- 113296-33-6
- Trans-4-ethylcyclohexanemethanol
- ((1R,4r)-4-ethylcyclohexyl)methanol
- DB-222247
- P18075
- YSQZCEWPPUAANL-KYZUINATSA-N
- A1-31677
- F81075
- SCHEMBL11227203
- MFCD20407987
- SB40941
- SCHEMBL12347321
- SCHEMBL18599241
- (4-Ethylcyclohexyl)methanol
-
- MDL: MFCD20407987
- インチ: 1S/C9H18O/c1-2-8-3-5-9(7-10)6-4-8/h8-10H,2-7H2,1H3
- InChIKey: YSQZCEWPPUAANL-UHFFFAOYSA-N
- ほほえんだ: OCC1CCC(CC)CC1
計算された属性
- せいみつぶんしりょう: 142.135765193g/mol
- どういたいしつりょう: 142.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 82.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 20.2
(4-Ethylcyclohexyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-781187-2.5g |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 2.5g |
$1020.0 | 2023-03-16 | ||
Chemenu | CM326475-25g |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 95%+ | 25g |
$5820 | 2023-02-03 | |
Enamine | EN300-781187-5.0g |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 5.0g |
$1291.0 | 2023-03-16 | ||
Chemenu | CM326475-1g |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 95%+ | 1g |
$485 | 2021-08-18 | |
eNovation Chemicals LLC | D608729-100mg |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 97% | 100mg |
$140 | 2024-07-21 | |
eNovation Chemicals LLC | D608729-250MG |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 97% | 250mg |
$250 | 2024-07-21 | |
Advanced ChemBlocks | P49749-250MG |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 97% | 250mg |
$290 | 2024-05-20 | |
Advanced ChemBlocks | P49749-100MG |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 97% | 100mg |
$145 | 2024-05-20 | |
Chemenu | CM326475-250mg |
(4-ethylcyclohexyl)methanol |
113296-33-6 | 95%+ | 250mg |
$194 | 2022-06-14 | |
abcr | AB535057-250 mg |
(4-Ethylcyclohexyl)methanol; . |
113296-33-6 | 250MG |
€349.50 | 2022-08-31 |
(4-Ethylcyclohexyl)methanol 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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8. Book reviews
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
(4-Ethylcyclohexyl)methanolに関する追加情報
Introduction to (4-Ethylcyclohexyl)methanol (CAS No. 113296-33-6)
The compound (4-Ethylcyclohexyl)methanol, identified by the CAS number 113296-33-6, is an organic chemical that has garnered attention in various scientific and industrial applications. This compound belongs to the class of alcohols, specifically a secondary alcohol, and its structure consists of a cyclohexane ring substituted with an ethyl group at the 4-position and a hydroxymethyl group (-CH₂OH) attached to the same carbon. The molecular formula of this compound is C₁₀H₂₀O, and its molecular weight is approximately 156.28 g/mol.
Recent studies have highlighted the potential of (4-Ethylcyclohexyl)methanol in the field of materials science, particularly in the development of novel polymers and surfactants. Researchers have explored its ability to act as a versatile building block for creating amphiphilic molecules, which are essential in drug delivery systems and nanotechnology. The unique structure of this compound allows for easy functionalization, making it a valuable precursor in organic synthesis.
In terms of physical properties, (4-Ethylcyclohexyl)methanol is known for its relatively low melting point and high boiling point, which makes it suitable for applications requiring thermal stability. Its solubility in both polar and non-polar solvents has also been a subject of recent investigations, with findings suggesting that it can be effectively used as a solvent in certain chemical reactions or as an additive in formulations requiring specific rheological properties.
The synthesis of (4-Ethylcyclohexyl)methanol typically involves multi-step processes, often starting from cyclohexanone derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production techniques, reducing the overall carbon footprint associated with its manufacturing. These improvements have made the compound more accessible for large-scale industrial use.
One of the most promising areas of application for (4-Ethylcyclohexyl)methanol is in the pharmaceutical industry. Its ability to form stable complexes with various bioactive molecules has led to its use as a chiral auxiliary in asymmetric synthesis. This property is particularly valuable in the development of enantiomerically pure drugs, which are critical for minimizing adverse effects and improving therapeutic outcomes.
In addition to its chemical applications, (4-Ethylcyclohexyl)methanol has also found utility in fragrance chemistry. Its pleasant odor profile and mild skin compatibility make it an attractive ingredient in personal care products such as lotions, perfumes, and detergents. Recent studies have further explored its potential as a natural fragrance component, aligning with the growing consumer demand for eco-friendly and sustainable products.
The environmental impact of (4-Ethylcyclohexyl)methanol has also been a focus of recent research. Scientists have investigated its biodegradability under various conditions, with results indicating that it can be effectively metabolized by microorganisms in aqueous environments. This finding is significant for industries seeking to comply with stringent environmental regulations and reduce their ecological footprint.
In conclusion, (4-Ethylcyclohexyl)methanol (CAS No. 113296-33-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in future innovations within materials science, pharmaceuticals, and consumer goods industries.
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